

molar excess calculation for TCO-PEG2-Sulfo-NHS ester labeling

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Compound of Interest		
Compound Name:	TCO-PEG2-Sulfo-NHS ester	
	sodium	
Cat. No.:	B12409487	Get Quote

Technical Support Center: TCO-PEG2-Sulfo-NHS Ester Labeling

This technical support center provides detailed guidance, troubleshooting tips, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCO-PEG2-Sulfo-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs) Q1: What is TCO-PEG2-Sulfo-NHS ester and what are its components?

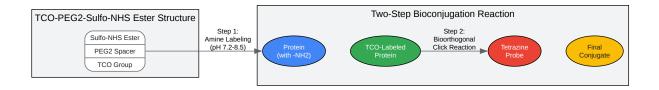
TCO-PEG2-Sulfo-NHS ester is a bioconjugation linker designed to attach a trans-cyclooctene (TCO) moiety to a biomolecule containing primary amines.[1] It is composed of three key parts:

- Sulfo-NHS Ester: This is an amine-reactive functional group. It specifically and efficiently reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable, covalent amide bond.[2][3] The "Sulfo" group increases the reagent's water solubility.[4]
- PEG2 Spacer: This is a short polyethylene glycol linker. The hydrophilic PEG spacer enhances the water solubility of the entire molecule, reduces the potential for aggregation of



the labeled protein, and minimizes steric hindrance, allowing the attached TCO group to be more accessible for subsequent reactions.[3][4][5]

TCO (trans-cyclooctene): This is a strained alkyne used in bioorthogonal "click chemistry". It
reacts with exceptional speed and selectivity with a tetrazine-containing molecule in a
copper-free click reaction (specifically, an inverse-electron demand Diels-Alder
cycloaddition).[3][6] This allows for the precise coupling of the labeled biomolecule to another
molecule.



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Caption: Structure of the TCO-PEG2-Sulfo-NHS ester and its two-step reaction mechanism.

Q2: How do I calculate the correct molar excess of TCO-PEG2-Sulfo-NHS ester for my experiment?

Optimizing the molar excess—the molar ratio of the NHS ester to the biomolecule—is critical for controlling the degree of labeling (DOL).[2] While the optimal ratio should be determined empirically, a 5 to 20-fold molar excess is a common starting point for labeling proteins and antibodies.[3][7]

Calculation Formula:

To determine the mass of TCO-PEG2-Sulfo-NHS ester needed, use the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x (MW of NHS Ester (Da))[2]

Molecular Weight (MW) of TCO-PEG2-Sulfo-NHS ester: ~506.52 Da[8][9]



Recommended Starting Molar Excess Ratios

Protein Concentration	Recommended Molar Excess (NHS Ester : Protein)	Rationale
> 5 mg/mL	5 - 10 fold	Higher protein concentrations lead to more efficient labeling kinetics.[2]
1 - 5 mg/mL	10 - 20 fold	A common concentration range for antibody labeling.[2]
< 1 mg/mL	20 - 50 fold	A higher excess is needed to drive the reaction and compensate for slower kinetics at lower concentrations.[2]

Q3: What are the optimal reaction conditions for the labeling reaction?

The reaction between the Sulfo-NHS ester and a primary amine is highly dependent on the experimental conditions.[11] Using the correct buffer and pH is the most important factor for a successful conjugation.[12]

Table of Optimal Reaction Conditions



Parameter	Recommended Condition	Rationale & Key Considerations
рН	7.2 - 8.5 (Optimal: 8.3-8.5)	Below pH 7.2, primary amines are protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing labeling efficiency. [11][12]
Buffer Type	Phosphate-buffered saline (PBS), Bicarbonate buffer (0.1 M)	CRITICAL: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2][13][14]
Temperature	Room Temperature (20-25°C) or 4°C	Room temperature is typically sufficient. Performing the reaction at 4°C can help minimize hydrolysis but may require a longer incubation time.[11]
Incubation Time	1 - 4 hours at Room Temp; Overnight at 4°C	The optimal time can vary. Monitor the reaction if possible or perform a time-course experiment for your specific biomolecule.[11][15]

Q4: How should I prepare and store the TCO-PEG2-Sulfo-NHS ester reagent?

NHS esters are moisture-sensitive.[13] Proper handling is crucial to maintain reactivity.

Storage: Store the solid reagent desiccated at -20°C for long-term stability (months to years).
 [8] For short-term storage (days to weeks), 4°C is acceptable.

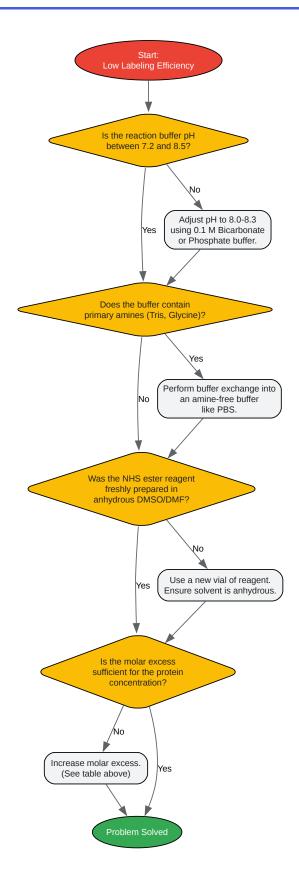


- Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the TCO-PEG2-Sulfo-NHS ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[12][15]
- Stock Solutions: Aqueous solutions of NHS esters should be used immediately as they
 hydrolyze quickly.[15] Stock solutions in high-quality, anhydrous DMSO or DMF can be
 stored at -20°C for 1-2 months.[12][16]

Troubleshooting Guide Problem: Low or No Labeling Efficiency

Low labeling efficiency is a common issue that can almost always be traced back to reaction conditions or reagent integrity.[11]





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Caption: Troubleshooting flowchart for low labeling efficiency.



Potential Cause	Recommended Solution
Incorrect pH	Verify the pH of your reaction buffer with a calibrated meter. The optimal range is 7.2-8.5. [11]
Amine-Containing Buffers	Buffers like Tris or glycine contain primary amines and will compete with your protein, drastically reducing efficiency. Perform buffer exchange into a non-amine buffer like PBS.[13] [14]
Hydrolyzed NHS Ester	NHS esters are sensitive to moisture. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store in aqueous buffers.[13]
Insufficient Molar Excess	For dilute protein solutions (<1 mg/mL), a significantly higher molar excess (20-50x) may be required to achieve sufficient labeling.[2]

Problem: My protein precipitates out of solution after labeling.

Protein precipitation is a strong indicator of over-labeling or aggregation.

- Cause: The addition of too many TCO-PEG2-Sulfo-NHS ester molecules can alter the net charge and pl of the protein, leading to a change in its solubility and causing it to precipitate.
 [13] Excessive modification can also increase hydrophobicity, promoting non-specific interactions and aggregation.[7]
- Solution: Reduce the molar excess of the NHS ester in the reaction. Perform a titration experiment using a range of molar excess ratios (e.g., 2-fold, 5-fold, 10-fold, 20-fold) to find the highest degree of labeling that can be achieved without causing precipitation or loss of biological activity.[2]

Experimental Protocol: General Protein Labeling



This protocol provides a general method for labeling a protein with TCO-PEG2-Sulfo-NHS ester.

Materials:

- Protein to be labeled
- TCO-PEG2-Sulfo-NHS ester
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3.[2]
- Anhydrous DMSO or DMF
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
- Purification system (e.g., gel filtration/desalting column)
- Storage Buffer (e.g., PBS)

Methodology:

- Protein Preparation:
 - Dissolve or buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[12] Ensure any interfering buffer components from the original protein solution are removed.[14]
- NHS Ester Calculation:
 - Using the formula from FAQ Q2, calculate the mass of TCO-PEG2-Sulfo-NHS ester required to achieve the desired molar excess.
- NHS Ester Preparation:
 - Immediately before use, prepare a 10 mM stock solution of the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[3]
- Labeling Reaction:

Troubleshooting & Optimization



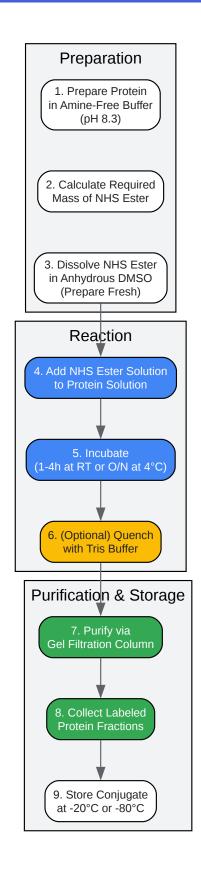


- Add the calculated volume of the NHS ester stock solution to the protein solution.
- Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]
- Quenching Reaction (Optional):
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3]
 Incubate for an additional 15-30 minutes. This will react with any excess, unreacted NHS ester.

Purification:

- Remove unreacted TCO-PEG2-Sulfo-NHS ester and reaction byproducts (like N-hydroxysuccinimide) by passing the reaction mixture over a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[2]
- Collect the fractions containing the labeled protein.





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